2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride
Description
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-piperazin-1-ylisoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4.ClH/c18-11-7-9-10(8-13(11)21-5-3-19-4-6-21)17(26)22(16(9)25)12-1-2-14(23)20-15(12)24;/h7-8,12,19H,1-6H2,(H,20,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDWELYJNPCIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)N4CCNCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222114-23-8 | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride typically involves multiple steps, starting from commercially available precursors. The process includes:
Formation of the Isoindoline Core: This step involves the cyclization of appropriate precursors to form the isoindoline-1,3-dione structure.
Introduction of the Piperidinyl and Piperazinyl Groups: These groups are introduced through substitution reactions, often using piperidine and piperazine derivatives under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield. The process is designed to be scalable, cost-effective, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to introduce different functional groups into the molecule.
Reductive Amination: Utilized for attaching linker molecules in the synthesis of PROTACs.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield its constituent parts.
Common Reagents and Conditions
Electrophilic Fluorinating Agents:
Piperidine and Piperazine Derivatives: Employed in substitution reactions.
Reducing Agents: Such as sodium cyanoborohydride for reductive amination.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which are used in the development of targeted protein degradation technologies .
Scientific Research Applications
Cancer Treatment
Recent studies have indicated that 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride may be effective in treating different types of cancer. For example, it has been investigated as a potential therapeutic agent for prostate cancer through the development of PROTAC (proteolysis-targeting chimera) strategies. These compounds aim to degrade androgen receptors, which play a critical role in the progression of prostate cancer. In vitro studies have shown that this compound can significantly reduce androgen receptor protein levels in cancer cell lines .
Neuropharmacology
The compound's ability to interact with neuroreceptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. Research indicates that compounds with similar structures can modulate neurotransmitter systems and may help alleviate symptoms associated with cognitive decline .
Case Studies
Mechanism of Action
The compound exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The molecular targets and pathways involved include the ubiquitination of specific proteins, which are then recognized and degraded by the proteasome .
Comparison with Similar Compounds
Structural and Functional Analogues
Piperazine vs. Piperidine Derivatives
- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) enhances hydrogen bonding and solubility compared to piperidine (one nitrogen). This difference influences binding affinity to cereblon and solubility in biological systems.
- Patent Implications : The piperidine derivative in is patented for therapeutic uses, suggesting distinct pharmacological profiles compared to the piperazine-containing target compound.
PROTAC-Specific Analogues
- Linker Design : The extended structure allows for dual functionalization (E3 ligase recruitment and target protein binding), a key advantage in PROTAC optimization.
Parent Compound (Free Base)
| Compound | Molecular Formula | Key Substituents | Molecular Weight | Application |
|---|---|---|---|---|
| Parent Compound | C₁₇H₁₇FN₄O₄ | 5-fluoro, 6-piperazin-1-yl | 360.34 | Research Chemical |
- Salt Form Advantage : The hydrochloride salt (target compound) offers improved solubility over the free base, critical for in vivo efficacy.
Biological Activity
The compound 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride (CAS No. 2222114-23-8) is a synthetic derivative known for its potential biological activities, particularly in the field of immunomodulation and cancer therapy. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.80 g/mol. The structural features include a piperidine ring and an isoindoline moiety, which are significant for its biological interactions.
Research indicates that this compound may exert its biological effects by modulating immune responses. It has been associated with the inhibition of pro-inflammatory cytokine production and the activation of T-cells, similar to other compounds in its class such as pomalidomide .
Key Mechanisms:
- Inhibition of Cytokine Production : The compound inhibits the production of various cytokines including TNF-alpha, IL-6, and IL-12, which are crucial in inflammatory responses .
- T-cell Activation : It promotes T-cell co-stimulation, enhancing immune responses against tumors .
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
In Vitro Studies
A study demonstrated that at a concentration of 100 nM, the compound effectively rescued mouse splenocytes in a PD-1/PD-L1 blockade assay, achieving a rescue rate of 92% . This suggests significant potential for enhancing immune responses in cancer therapy.
In Vivo Studies
In animal models, compounds structurally related to this hydrochloride have shown efficacy in reducing tumor burden and improving survival rates. For instance, pomalidomide has been documented to enhance anti-tumor immunity by modifying the tumor microenvironment .
Case Studies
- Cancer Treatment : Clinical trials involving similar compounds have shown promising results in hematological malignancies. Patients treated with pomalidomide exhibited improved overall survival rates and reduced disease progression .
- Autoimmune Disorders : The immunomodulatory effects observed suggest potential applications in treating autoimmune diseases by downregulating excessive immune responses .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride?
- Methodology :
- Synthesis : Use stepwise coupling reactions, starting with the isoindoline-1,3-dione core. Introduce the 5-fluoro substituent via electrophilic fluorination, followed by piperazine incorporation using nucleophilic substitution. The dioxopiperidin moiety can be added via reductive amination .
- Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to verify structural integrity. Purity should be assessed via HPLC with UV detection (≥95% purity threshold) .
- Table 1 : Key Physicochemical Properties
| Property | Method | Value/Result |
|---|---|---|
| Molecular Weight | HRMS | Theoretical: 465.3 g/mol |
| Solubility (H₂O) | Shake-flask method (pH 7.4) | 0.12 mg/mL |
| LogP (Lipophilicity) | Reverse-phase HPLC | 2.3 ± 0.1 |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Safety Measures :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid direct skin contact. Ventilate the area thoroughly .
- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention and provide SDS documentation .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
- Experimental Design :
- Target Selection : Prioritize proteasome inhibition assays (common for dioxopiperidin derivatives) or kinase profiling due to the piperazine moiety’s interaction with ATP-binding pockets .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Use positive controls (e.g., Bortezomib for proteasome inhibition) .
- Data Normalization : Express activity as % inhibition relative to controls, using IC₅₀ calculations via nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across different cell lines?
- Analytical Approach :
- Meta-Analysis : Aggregate data from multiple studies (e.g., NCI-60 panel) and apply hierarchical clustering to identify cell-line-specific resistance mechanisms .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. For example, silence proteasome subunits to confirm on-target effects .
- Table 2 : Comparative IC₅₀ Values in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Assay Type | Reference (Hypothetical) |
|---|---|---|---|
| HeLa | 0.45 | Proteasome Inhibition | |
| MCF-7 | 1.2 | Apoptosis Assay | |
| A549 | 3.8 | Cytotoxicity |
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodology :
- Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) to improve aqueous solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles. Characterize using dynamic light scattering (DLS) for particle size and zeta potential .
Q. How to address discrepancies in pharmacokinetic (PK) data between rodent and non-rodent models?
- Resolution Strategies :
- Species-Specific Metabolism : Perform microsomal stability assays (liver S9 fractions) to compare metabolic pathways. Use LC-MS/MS to identify major metabolites .
- Allometric Scaling : Adjust doses based on body surface area differences. Validate with physiologically based pharmacokinetic (PBPK) modeling .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
